molecular formula C12H13BrO2 B1528664 4-(4-Bromobenzoyl)oxane CAS No. 1341292-56-5

4-(4-Bromobenzoyl)oxane

Cat. No.: B1528664
CAS No.: 1341292-56-5
M. Wt: 269.13 g/mol
InChI Key: WWVQJNOBZNKTNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzoyl)oxane typically involves the acylation of aryl systems using succinic anhydride and bromobenzene under dry argon conditions . The reaction is catalyzed by anhydrous aluminum chloride and maintained at low temperatures (0°C) before being allowed to warm to room temperature. The reaction mixture is then stirred for an extended period (96 hours) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would apply to its production.

Chemical Reactions Analysis

4-(4-Bromobenzoyl)oxane undergoes various chemical reactions, including:

Common reagents used in these reactions include aluminum chloride, succinic anhydride, and various nucleophiles and oxidizing/reducing agents .

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzoyl)oxane involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with various enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-(4-Bromobenzoyl)oxane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

(4-bromophenyl)-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVQJNOBZNKTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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